N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-22-16-10-6-5-9-15(16)21-18(22)12-13-20-19(23)14-8-4-7-11-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHXRFZEVOMBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic aldehydes or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite as an oxidation agent and various aldehydes for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of electron-donating groups can enhance the compound’s anticancer activity .
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied as an allosteric activator of human glucokinase, showing significant hypoglycemic effects for the treatment of type-2 diabetes . Additionally, its derivatives have been investigated for their anticancer properties, with some showing promising results against various cancer cell lines . The compound’s unique structure also makes it a valuable tool for studying molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of glucokinase, it enhances the enzyme’s catalytic action by binding to its allosteric site . This interaction increases the enzyme’s activity, leading to improved glucose metabolism. In anticancer applications, the compound induces the formation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | LogP | Melting Point (°C) | Notable Activity |
|---|---|---|---|---|---|
| N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide | Benzimidazole | 1-ethyl, 2-methoxybenzamide | N/A | N/A | N/A (Theoretical) |
| N-[2-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide | Benzimidazole | 1-butyl, 2-methoxybenzamide | N/A | N/A | N/A |
| Metoclopramide | Benzamide | Diethylaminoethyl, 5-chloro, 4-amino | 1.80 | N/A | Antiemetic (D2 antagonist) |
| N-(2-(Diethylamino)ethyl)-2-methoxybenzamide | Benzamide | Diethylaminoethyl | 1.80 | N/A | N/A |
| N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide | Benzimidazole | 4-bromobenzamide | N/A | N/A | N/A |
Research Findings and Implications
- Synthetic Feasibility: Compounds like N-(2-(3,4-dihydroisoquinolinyl)ethyl)-2-methoxybenzamide () are synthesized via palladium-catalyzed cross-coupling, suggesting similar routes for the original compound. Yields (~70%) and purity (>90%) are comparable to benzimidazole derivatives in and .
- Pharmacokinetics : Metoclopramide’s metabolism via CYP2D6 indicates that the original compound’s ethyl-benzimidazole group may undergo different metabolic pathways, possibly involving CYP3A4, affecting drug-drug interaction profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of benzimidazole-derived benzamides typically involves multi-step reactions. For example, the benzimidazole core can be synthesized via condensation of o-phenylenediamine derivatives with carbonyl compounds under reflux conditions in polar solvents (e.g., ethanol or methanol) . Subsequent alkylation or acylation steps may require catalysts like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to enhance coupling efficiency . Reaction optimization should focus on temperature control (e.g., 100°C for 2 hours in a water bath for hydrazide formation) and purification via recrystallization (methanol is effective for removing byproducts) . Monitoring reaction progress with TLC or HPLC ensures intermediate purity before proceeding to subsequent steps.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of This compound?
- Methodological Answer : Comprehensive characterization requires:
- 1H/13C NMR : To confirm substituent positions and verify the absence of unreacted intermediates. For example, the methoxy group (-OCH3) typically appears as a singlet near δ 3.8–4.0 ppm in 1H NMR .
- IR Spectroscopy : Key peaks include C=O stretching (~1650 cm⁻¹) for the benzamide and C-N stretching (~1250 cm⁻¹) for the benzimidazole .
- Elemental Analysis : Validate empirical formulas by comparing calculated vs. experimental C, H, N, and O percentages (tolerances <0.4% deviation) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding mechanisms of This compound to its target proteins?
- Methodological Answer : Docking simulations (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions between the compound and proteins like CYP2D6 or antiemetic targets. Key steps:
- Protein Preparation : Retrieve target structures from PDB (e.g., 4WNW for CYP2D6) and optimize hydrogen bonding networks.
- Ligand Parameterization : Assign charges and torsional parameters to the compound using tools like Gaussian09 .
- Pose Analysis : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp301 in CYP2D6) and hydrophobic contacts with aromatic pockets. For example, benzimidazole analogs show π-π stacking with Phe120 in antiemetic targets .
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro and in vivo studies of benzimidazole-derived benzamides?
- Methodological Answer : Contradictions may arise from assay variability or species-specific metabolism. To address this:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for CYP2D6 inhibition) and control for NADPH availability in metabolic studies .
- Comparative Pharmacokinetics : Measure plasma half-life and metabolite profiles (e.g., deethylated derivatives) in rodent vs. human liver microsomes .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile potency differences, considering factors like logP and protein binding .
Q. How does the substitution pattern on the benzimidazole ring influence the pharmacokinetic properties of This compound analogs?
- Methodological Answer : Substituents alter lipophilicity and metabolic stability:
- Electron-Withdrawing Groups (e.g., -Br, -Cl) : Increase metabolic resistance but may reduce solubility. For example, bromine at the 5-position slows CYP2D6-mediated oxidation .
- Alkyl Chains (e.g., -CH2CH3) : Enhance membrane permeability but risk off-target binding. Ethyl groups on benzimidazole improve CNS penetration in antiemetic analogs .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like polar surface area (PSA) and ClogP to predict bioavailability. PSA <90 Ų correlates with improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
